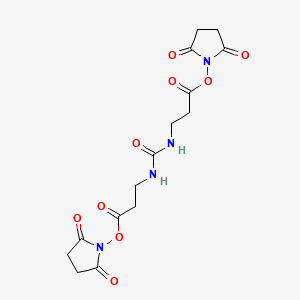

Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-(carbonylbis(azanediyl))dipropionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-(carbonylbis(azanediyl))dipropionate: is a chemical compound known for its applications in various scientific fields. It is often used in biochemical research due to its ability to form stable linkages with other molecules. This compound is particularly valuable in the study of protein-protein interactions and other molecular biology applications.

Mechanism of Action

Target of Action

The primary targets of Urea-crosslinker C3-succinimide are primary amines . These exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . Primary amines are positively charged at physiologic pH, making them readily accessible to conjugation reagents introduced into the aqueous medium . They are especially nucleophilic, which makes them easy to target for conjugation with several reactive groups .

Mode of Action

Urea-crosslinker C3-succinimide interacts with its targets through amine-reactive chemical groups . These groups include NHS esters (N-hydroxysuccinimide esters) and imidoesters . The compound forms chemical bonds with primary amines, which include isothiocyanates, isocyanates, acyl azides, NHS esters, sulfonyl chlorides, aldehydes, glyoxals, epoxides, oxiranes, carbonates, aryl halides, imidoesters, carbodiimides, anhydrides, and fluorophenyl esters . Most of these conjugate to amines by either acylation or alkylation .

Biochemical Pathways

It is known that amine-reactive crosslinkers like urea-crosslinker c3-succinimide are used in protein biology methods . They are involved in crosslinking or labeling peptides and proteins such as antibodies .

Pharmacokinetics

It is known that the compound is used as a laboratory chemical .

Result of Action

It is known that crosslinkers are used to covalently bind two or more protein molecules . This facilitates the identification of relationships between near-neighbor proteins, ligand-receptor interactions, three-dimensional protein structures, and molecular associations in cell membranes .

Action Environment

It is known that the compound should be protected from moisture . It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-(carbonylbis(azanediyl))dipropionate typically involves the reaction of N-hydroxysuccinimide (NHS) with a suitable precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale activation of polyethylene glycol (PEG) using NHS and coupling agents. The activated PEG is then reacted with disulfide-containing compounds in large reactors to produce the final product.

Chemical Reactions Analysis

Types of Reactions: Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-(carbonylbis(azanediyl))dipropionate undergoes various chemical reactions, including:

Substitution Reactions: The NHS ester groups can react with primary amines to form stable amide bonds.

Reduction Reactions: The disulfide bonds in the compound can be reduced to thiols under mild reducing conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include primary amines, and the reactions are typically carried out in organic solvents like DMF or DCM at room temperature.

Reduction Reactions: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used under mild conditions.

Major Products:

Substitution Reactions: The major products are amide-linked conjugates.

Reduction Reactions: The major products are thiol-containing derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a crosslinker to study molecular interactions. It helps in the formation of stable linkages between different molecules, facilitating the study of complex chemical systems .

Biology: In biological research, Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-(carbonylbis(azanediyl))dipropionate is used to study protein-protein interactions. It is particularly useful in mass spectrometry-based proteomics to identify and quantify protein complexes .

Medicine: In medicine, this compound is used in drug delivery systems. It helps in the targeted delivery of therapeutic agents by forming stable linkages with drug molecules .

Industry: In the industrial sector, this compound is used in the production of advanced materials and nanotechnology applications. It helps in the functionalization of nanoparticles and other materials for various applications .

Comparison with Similar Compounds

Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-sulfinyldipropionate: This compound has similar applications but contains a sulfinyl group instead of a carbonyl group.

Bis(2,5-dioxopyrrolidin-1-yl) carbonate: This compound is used in similar applications but has a carbonate group instead of a carbonyl group.

Uniqueness: Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-(carbonylbis(azanediyl))dipropionate is unique due to its specific structure, which allows for the formation of stable linkages with primary amines and controlled release of linked molecules under reducing conditions. This makes it particularly valuable in applications requiring precise control over molecular interactions.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]carbamoylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O9/c20-9-1-2-10(21)18(9)27-13(24)5-7-16-15(26)17-8-6-14(25)28-19-11(22)3-4-12(19)23/h1-8H2,(H2,16,17,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEPPJWZENCLMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)NCCC(=O)ON2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Morpholin-4-yl)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2983654.png)

![3,4,5,6-tetrachloro-N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2983655.png)

![(Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2983658.png)

![1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2983663.png)

![2,4-Dimethyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2983668.png)

![2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]ethanone](/img/structure/B2983669.png)

![3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2983672.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-ethoxybenzamide](/img/structure/B2983674.png)